磺胺西地那非

描述

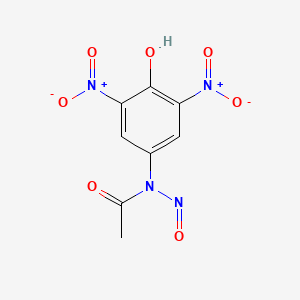

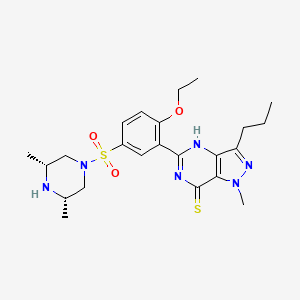

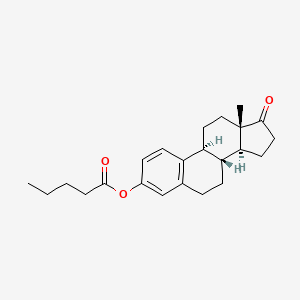

Sulfoaildenafil, also known as thioaildenafil, is a synthetic drug that is a structural analog of sildenafil (Viagra) . It was first reported in 2005 and is not approved by any health regulation agency . Like sildenafil, sulfoaildenafil is a phosphodiesterase type 5 inhibitor .

Synthesis Analysis

Sulfoaildenafil was found in a dietary supplement marketed for enhancement of sexual function . The compound was isolated by silica gel column chromatography . The structural characterization was confirmed using mass spectrometry (ESI-TOF/MS and LC-MS/MS), 1H NMR, and 13C NMR spectroscopy techniques .Molecular Structure Analysis

Sulfoaildenafil contains a sulfur atom substitution for the oxygen atom in the pyrazolopyrimidine portion of the molecule, and a 3,5-dimethyl substitution on the piperazine ring, rather than the 4-methyl moiety . The X-ray crystallographic data indicate that the material in this sample is comprised of two polymorphs .Chemical Reactions Analysis

The methylene protons of the piperazine ring signal at δH 3.64 (d, J = 9.4 Hz, 2H) and δH 1.90 (t, J = 10.9 Hz, 2H), which are characterized as the deshielded equatorial protons of a rigid 6-membered ring . The 13C NMR spectra indicated five primary carbons; five secondary carbons; five tertiary carbons; and eight quaternary carbons .Physical And Chemical Properties Analysis

Sulfoaildenafil has a molecular formula of C23H32N6O3S2 and a molar mass of 504.67 g·mol−1 . The compound displays structural similarities to sildenafil .科学研究应用

结构表征及与西地那非的比较

磺胺西地那非是一种与西地那非结构相似的化合物,其特点是吡唑并嘧啶部分的氧原子被硫原子取代,哌嗪环上有一个 3,5-二甲基取代。这种结构差异通过 LC-MS(n)、FTICRMS、X 射线晶体学和 NMR 分析,可能会影响配制有磺胺西地那非的产品的化学和生物学性质 (Gratz、Zeller、Mincey 和 Flurer,2009)。

生物活性和分子建模

磺胺西地那非的生物活性已得到研究,揭示了其通过上调一氧化氮合酶和磷酸二酯酶 5 型 (PDE5) 基因表达来调节一氧化氮水平的潜力。这些发现得到了体外实验和理论计算的支持,提供了对 PDE5 抑制剂(如磺胺西地那非和西地那非)的作用模式和生物活性的见解 (Kodchakorn、Viriyakhasem、Wongwichai 和 Kongtawelert,2021)。

药理学和毒理学中的磺化

磺化过程在调节包括药物和内源性物质在内的各种化合物的生物活性中至关重要,它涉及硫原子的掺入。磺胺西地那非的硫取代是一个例子,说明了如何利用硫化学在药理学中改变分子类似物的生物活性。磺化在药物代谢中至关重要,并且可以影响药物的治疗功效和安全性 (Kauffman,2004)。

与类似物的区别

将磺胺西地那非与其类似物区分开来对于监管和安全性评估非常重要。超高效液相色谱 (UPLC)/MS、离子阱 LC/MS/MS 和 GC/MS 等先进分析技术已被用于将磺胺西地那非与类似化合物区分开来,确保了准确的识别和药物成分的质量控制 (Moriyasu 等人,2011)。

硫在药物设计中的作用

在药物分子中加入硫原子,例如磺胺西地那非,是药物化学中增强药物性质的战略方法。含硫药物,包括磺胺西地那非,属于更广泛的类别,利用硫的独特化学特性来开发具有所需生物活性和药代动力学特征的治疗剂 (Feng、Tang、Liang 和 Jiang,2016)。

作用机制

Thioaildenafil, also known as Sulfoaildenafil, is a synthetic drug that is a structural analog of sildenafil .

Target of Action

The primary target of Thioaildenafil is the enzyme phosphodiesterase-5 (PDE-5) . PDE-5 is primarily responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP) into its inactive form .

安全和危害

Sulfoaildenafil has been found as an adulterant in a variety of supplements which are sold as “natural” or “herbal” sexual enhancement products . These compounds have been demonstrated to display PDE5 inhibitory activity in vitro and presumably have similar effects when consumed, but have undergone no formal testing in either humans or animals, and as such represent a significant health risk to consumers of these products due to their unknown safety profile .

未来方向

In December 2010, the United States Food and Drug Administration (FDA) issued a warning to consumers about such products stating, "The FDA has found many products marketed as dietary supplements for sexual enhancement during the past several years that can be harmful because they contain active ingredients in FDA-approved drugs or variations of these ingredients" . Some attempts have been made to ban these drugs as unlicensed medicines, but progress has been slow so far .

属性

IUPAC Name |

5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O3S2/c1-6-8-18-20-21(28(5)27-18)23(33)26-22(25-20)17-11-16(9-10-19(17)32-7-2)34(30,31)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,33)/t14-,15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLUKEPFXXPARW-GASCZTMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4C[C@H](N[C@H](C4)C)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20234860 | |

| Record name | Sulfoaildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfoaildenafil | |

CAS RN |

856190-47-1 | |

| Record name | Thioaildenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856190-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfoaildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856190471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfoaildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFOAILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33DX49E09G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide](/img/structure/B588945.png)

![N-(2-Hydroxyethyl)-N-[(trimethylsilyl)methyl]acetamide](/img/structure/B588953.png)

![2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4](/img/structure/B588961.png)